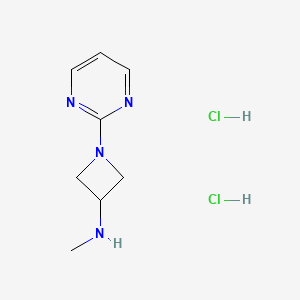

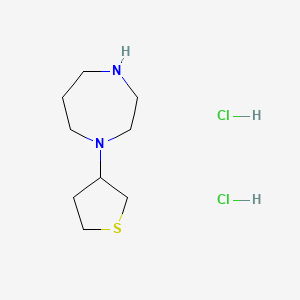

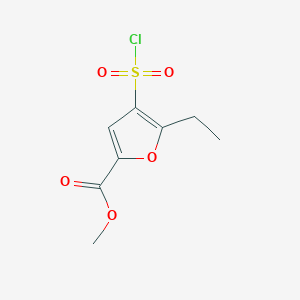

![molecular formula C8H8N2O2 B1473307 6-Metoxi-1H-pirrolo[2,3-b]piridin-2(3H)-ona CAS No. 1190319-04-0](/img/structure/B1473307.png)

6-Metoxi-1H-pirrolo[2,3-b]piridin-2(3H)-ona

Descripción general

Descripción

6-Methoxy-1H-pyrrolo[2,3-b]pyridine is a small molecule that inhibits the function of replicating cells by binding to their DNA . It has been shown to have selectivity for cancer cells over normal cells .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, has been reported in the literature . These compounds have shown potent activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .Molecular Structure Analysis

The molecular formula of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine is C8H8N2O . Its molecular weight is 148.17 .Chemical Reactions Analysis

The 1H-pyrrolo[2,3-b]pyridine derivatives, including 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, have shown potent activities against FGFR1, 2, and 3 . They inhibit the function of replicating cells by binding to their DNA .Aplicaciones Científicas De Investigación

Análisis Exhaustivo de las Aplicaciones de la 6-Metoxi-1H-pirrolo[2,3-b]piridin-2(3H)-ona

Inhibición de FGFR en la Terapia del Cáncer: Este compuesto ha sido diseñado como un potente inhibidor de los receptores del factor de crecimiento de fibroblastos (FGFR), que juegan un papel crucial en el crecimiento y supervivencia de los tumores. Estudios han demostrado que los derivados de este compuesto pueden reducir significativamente las capacidades de migración e invasión de las células cancerosas, lo que lo convierte en un candidato prometedor para la terapia del cáncer .

Inhibición Selectiva de Células en Replicación: Se ha reportado que la 6-Metoxi-1H-pirrolo[2,3-b]piridina inhibe la función de las células en replicación al unirse a su ADN. Exhibe selectividad para las células cancerosas sobre las células normales, lo cual es beneficioso para tratamientos contra el cáncer dirigidos .

Propiedades Analgésicas: La investigación indica que ciertas modificaciones a este compuesto pueden mejorar sus propiedades hidrofóbicas, lo que a su vez afecta su potencial analgésico. Aunque aumentar la hidrofobicidad puede debilitar el efecto analgésico, el compuesto aún conserva notables propiedades para aliviar el dolor .

Intermediarios Farmacéuticos: El compuesto sirve como intermediario en la síntesis de varios agentes farmacéuticos. Sus derivados se utilizan en la preparación de medicamentos con diversas aplicaciones terapéuticas .

Inhibición de la ARN Polimerasa II: Se ha demostrado que inhibe la ARN polimerasa II celular, una enzima fundamental para la transcripción del ADN. Esta propiedad podría aprovecharse en la investigación para estudiar la expresión y regulación de genes .

Inhibición de la Replicación del Virus de la Hepatitis B: El compuesto ha demostrado la capacidad de inhibir la replicación del virus de la hepatitis B (VHB), lo que sugiere un posible uso en terapias antivirales .

Mecanismo De Acción

Target of Action

The primary targets of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one are the fibroblast growth factor receptors (FGFRs). The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one inhibits this process, thereby preventing the activation of the FGFR signaling pathway .

Biochemical Pathways

The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt is prevented by the action of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one .

Pharmacokinetics

It is mentioned that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

In vitro, 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Direcciones Futuras

The future directions for the research and development of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives include further optimization of the lead compound for improved FGFR inhibitory activity . This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .

Análisis Bioquímico

Biochemical Properties

6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and survival. The compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby disrupting the downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These interactions are essential for its potential use in cancer therapy, as abnormal activation of FGFR signaling is associated with the progression of several cancers.

Cellular Effects

6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has been shown to exert significant effects on various cell types. In cancer cells, particularly breast cancer 4T1 cells, the compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-metastatic agent. The compound influences cell signaling pathways by inhibiting FGFR-mediated signaling, which in turn affects gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, which is necessary for the activation of downstream signaling pathways. By blocking these pathways, the compound effectively disrupts the processes of cell proliferation, migration, and survival, making it a promising candidate for targeted cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, maintaining its inhibitory activity against FGFRs for extended periods . Long-term studies indicate that prolonged exposure to the compound can lead to adaptive responses in cancer cells, potentially resulting in resistance. Therefore, understanding the temporal dynamics of its effects is crucial for optimizing its therapeutic use.

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one vary with different dosages . At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings underscore the importance of determining the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which convert it into various metabolites. These metabolites are then excreted through the kidneys. The interaction of the compound with these enzymes can affect metabolic flux and alter the levels of other metabolites in the body.

Transport and Distribution

The transport and distribution of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cancer cells, where it accumulates and exerts its inhibitory effects on FGFRs. Its distribution within the body is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its transport to target sites.

Subcellular Localization

Within cells, 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is primarily localized in the cytoplasm, where it interacts with FGFRs . The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to its target receptors to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, thereby affecting its function.

Propiedades

IUPAC Name |

6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-12-7-3-2-5-4-6(11)9-8(5)10-7/h2-3H,4H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZZZPINMIUNCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(CC(=O)N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

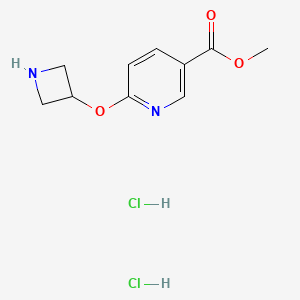

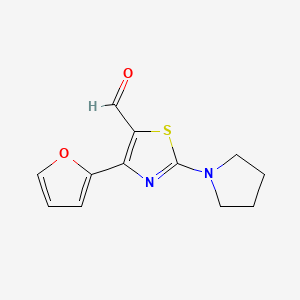

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-methylazetidin-3-amine dihydrochloride](/img/structure/B1473241.png)

![4-[3-(2-Methoxyethoxy)azetidin-1-yl]-3-methylaniline](/img/structure/B1473246.png)